N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
N-[[5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-11(20)16-10-13-5-6-15(23-13)24(21,22)18-9-12-8-17-19-7-3-2-4-14(12)19/h5-6,8,18H,2-4,7,9-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSNFSFZHUFXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)S(=O)(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants. The compound interacts with the HBV core protein, causing conformational changes that disrupt the normal function of the protein.
Biochemical Pathways
The compound affects the HBV life cycle by targeting the core protein. The disruption of the core protein’s function inhibits the replication of the virus, thereby reducing the viral load.
Biological Activity
N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide is a complex synthetic compound that combines several bioactive moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydropyrazolo[1,5-a]pyridine core, sulfamoyl group, and thiophene ring. The molecular formula is , with a molecular weight of approximately 334.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems:
- Enzyme Inhibition : The sulfamoyl group may facilitate binding to enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The tetrahydropyrazolo[1,5-a]pyridine component could interact with neurotransmitter receptors or kinases, influencing signaling pathways related to cell growth and proliferation.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in cancer progression . In vitro studies suggest that this compound may inhibit tumor cell proliferation by targeting these pathways.
Anti-inflammatory Effects
Compounds containing pyrazole rings are known for their anti-inflammatory properties. They have been shown to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB . This compound's potential to modulate inflammatory responses could be beneficial in treating diseases characterized by chronic inflammation.
Antimicrobial Activity
The presence of the thiophene ring in the structure suggests possible antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains . Future studies could explore the efficacy of this compound against specific pathogens.
Case Studies
- Antitumor Efficacy : A study investigating the effects of pyrazole derivatives on cancer cell lines demonstrated that modifications to the tetrahydropyrazolo structure enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of substituent variations in determining biological activity .
- Inflammation Model : In an animal model of arthritis, a related compound showed significant reduction in joint swelling and pain when administered over a period of two weeks. This suggests that compounds with similar structural features may also provide therapeutic benefits in inflammatory diseases .
Data Table: Biological Activities Comparison
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various disease processes. Its potential applications include:
- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. Similar compounds have shown efficacy against various cancer cell lines by modulating key signaling pathways involved in tumor growth and survival .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could position it as a candidate for developing new antibiotics, especially against multidrug-resistant strains .
- Neurological Applications : Given its structural similarity to other bioactive compounds, there is potential for this compound to interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Synthesis and Modification
The synthesis of N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide typically involves multiple synthetic steps that ensure high purity and yield. Common methods include:
- Multi-step Organic Reactions : Starting materials are subjected to various reactions including acylation and coupling reactions to form the final product.
- Optimization Techniques : Techniques such as high-throughput screening and continuous flow chemistry may be employed to enhance yield and efficiency in industrial settings .
Case Studies
Several case studies highlight the effectiveness of similar compounds in therapeutic contexts:
- Anticancer Studies : A study demonstrated that derivatives of tetrahydropyrazolo compounds exhibited significant growth inhibition in various cancer cell lines, suggesting that modifications to the core structure can enhance potency against specific targets .
- Antimicrobial Evaluation : In vitro testing of related compounds revealed promising antimicrobial activity against resistant bacterial strains, indicating that structural modifications could lead to effective new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide?
- Methodology : Synthesis typically involves sequential construction of the tetrahydropyrazolo[1,5-a]pyridine core, followed by sulfamoyl and thiophen-methylacetamide functionalization. Key steps include:
- Temperature control : Reactions often proceed at 25°C to avoid side reactions (e.g., decomposition of sulfamoyl intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC are critical for isolating high-purity (>98%) products .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and confirm absence of unreacted starting materials .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (±2 ppm accuracy) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
Q. What stability considerations are critical for storing this compound?
- Storage conditions :
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the tetrahydropyrazolo ring .
- Solubility : Prepare stock solutions in DMSO (dry, <0.1% HO) to avoid hydrolysis of the acetamide group .
- Stability monitoring : Periodic -NMR and LC-MS checks every 3 months to detect degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in enzyme inhibition assays?
- Troubleshooting strategies :
- Assay reproducibility : Standardize buffer pH (e.g., Tris-HCl at pH 7.4 ± 0.1) and pre-incubation times to minimize variability .
- Structural analogs : Compare activity with derivatives (e.g., trifluoromethylphenyl or chlorophenyl variants) to identify substituent-specific effects .
- Molecular modeling : Use docking simulations (e.g., AutoDock Vina) to assess binding mode consistency across assay conditions .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?
- Lead optimization approaches :
- LogP modulation : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce LogP values >4, improving aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., sulfamoyl cleavage) and guide structural modifications .
- In silico tools : SwissADME or pkCSM to predict absorption and CYP450 interactions .
Q. How can researchers address low yields during the sulfamoyl coupling step?
- Reaction optimization :
- Catalyst screening : Test coupling agents like HATU or EDCI with DMAP to enhance sulfamoyl bond formation efficiency .
- Stoichiometry : Use 1.2–1.5 equivalents of sulfamoyl chloride to drive the reaction to completion .
- In situ monitoring : TLC (silica gel, UV visualization) every 30 minutes to track progress and adjust conditions dynamically .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- SAR framework :
- Core modifications : Synthesize analogs with pyrazolo[1,5-a]pyridine replaced by imidazolo or triazolo rings to assess scaffold flexibility .
- Substituent libraries : Prepare derivatives with varied sulfamoyl substituents (e.g., methyl, ethyl, aryl) and evaluate IC shifts in target assays .
- Data analysis : Multivariate regression (e.g., partial least squares) to correlate structural descriptors with activity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Hypothesis testing :
- Protein binding : Measure plasma protein binding (equilibrium dialysis) to assess free fraction availability .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues .
- Dose-response refinement : Conduct PK/PD modeling (e.g., Phoenix WinNonlin) to align dosing regimens with target engagement .
Q. What methods validate target engagement specificity in complex biological systems?
- Specificity assays :
- Competitive binding : Use radiolabeled probes (e.g., -ligand displacement) in cell membranes .
- CRISPR knockouts : Generate target-deficient cell lines to confirm on-mechanism activity .
- Off-target screening : Profiling against panels of kinases or GPCRs (e.g., Eurofins Cerep) to exclude polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
